molecular formula C21H22N4O4S2 B11256696 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B11256696
M. Wt: 458.6 g/mol
InChI Key: JNQMCHYRRJEZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a combination of various functional groups, including a benzamide core, a thiazole ring, a pyridine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Thiazole Ring: This step involves the cyclization of a thioamide with an α-haloketone.

    Attachment of the Pyridine Ring: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Oxolane Ring: This step involves the cyclization of a diol or a halohydrin under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{METHYL[(TETRAHYDROFURAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
  • 4-{METHYL[(OXOLAN-3-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Uniqueness

4-{METHYL[(OXOLAN-2-YL)METHYL]SULFAMOYL}-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the specific positioning of the oxolane ring and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H22N4O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C21H22N4O4S2/c1-25(13-17-5-3-11-29-17)31(27,28)18-8-6-15(7-9-18)20(26)24-21-23-19(14-30-21)16-4-2-10-22-12-16/h2,4,6-10,12,14,17H,3,5,11,13H2,1H3,(H,23,24,26)

InChI Key

JNQMCHYRRJEZOJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.